molecular formula C18H19ClN6O B2521761 N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine CAS No. 946218-52-6

N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine

Cat. No.: B2521761
CAS No.: 946218-52-6
M. Wt: 370.84
InChI Key: YXFOYIHWXDMALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Aberrant activation of ALK through mutation, amplification, or chromosomal rearrangement is a well-established driver in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma . This compound exerts its effects by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling through key pathways such as JAK/STAT, PI3K/AKT, and RAS/MAPK. This targeted disruption leads to reduced cellular proliferation, induction of apoptosis, and inhibition of invasion and metastasis in ALK-dependent tumor models. Its primary research value lies in its utility as a precise chemical tool for dissecting the complex biological roles of ALK in disease pathogenesis and for investigating mechanisms of resistance to clinically approved ALK inhibitors. Researchers utilize this compound in vitro and in vivo to validate ALK as a therapeutic target, to explore synthetic lethal interactions, and to develop novel combination treatment strategies aimed at overcoming drug resistance.

Properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c1-11-4-5-12(9-14(11)19)23-17-15-16(21-7-6-20-15)24-18(25-17)22-10-13-3-2-8-26-13/h4-7,9,13H,2-3,8,10H2,1H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFOYIHWXDMALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4CCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine typically involves multiple steps, including the formation of the pteridine core and subsequent substitution reactions. One common synthetic route involves the reaction of 3-chloro-4-methylphenylamine with a pteridine precursor under specific conditions to introduce the 3-chloro-4-methylphenyl group. The oxolan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using an appropriate oxolan-2-ylmethyl halide .

Chemical Reactions Analysis

N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:

Scientific Research Applications

N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular features of N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine and its analogs:

Compound Name N4 Substituent N2 Substituent Molecular Formula Molecular Weight Key Features/Implications References
This compound 3-chloro-4-methylphenyl (oxolan-2-yl)methyl Not provided Not provided Oxolane group may improve solubility -
N4-(3-chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine 3-chloro-4-methylphenyl 2-phenylethyl C21H19ClN6 390.875 Hydrophobic phenethyl group; higher lipophilicity
N4-(3-chloro-4-methylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine 3-chloro-4-methylphenyl 3-fluorophenyl C19H14ClFN6 380.8 Fluorine atom enhances electronegativity
N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 4-methoxyphenyl 3-chloro-4-methylphenyl C20H17ClN6O 392.8 Methoxy group increases polarity/solubility
N4-(4-chlorophenyl)-N2-[3-(dimethylamino)propyl]pteridine-2,4-diamine 4-chlorophenyl 3-(dimethylamino)propyl C17H20ClN7 357.84 Basic dimethylamino group may enhance bioavailability

Structural and Functional Insights:

Substituent Effects on Lipophilicity: The 2-phenylethyl substituent (C21H19ClN6, ) introduces a bulky aromatic side chain, likely increasing lipophilicity compared to the oxolane-containing analog.

Electronic Modifications :

  • The 3-fluorophenyl substituent (C19H14ClFN6, ) adds electronegativity, which could influence binding interactions in biological targets (e.g., kinase inhibition).

Steric and Conformational Considerations :

  • The oxolane group in the query compound introduces a five-membered oxygen-containing ring, which may reduce steric hindrance compared to bulkier substituents like phenethyl ().

Biological Activity

N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is a complex organic compound with significant biological activity, particularly in the fields of oncology and immunology. Its structure includes a pteridine core, which is known for its involvement in various biological processes and as a scaffold for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H21ClN6C_{17}H_{21}ClN_{6}. It features a pteridine ring system substituted with a chloromethylphenyl group and an oxolan-2-yl side chain, enhancing its pharmacological properties. The compound's three-dimensional conformation significantly influences its biological activity.

The biological activity of this compound primarily involves its interaction with biological targets such as enzymes or receptors involved in cell signaling pathways. It is believed to modulate specific pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer treatment. Its ability to inhibit certain kinases or enzymes involved in tumor growth has been documented in various studies.

In Vitro Studies

In vitro studies have demonstrated significant activity against various cancer cell lines. For example, the compound has shown promising results in inhibiting the growth of breast cancer and leukemia cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.0Growth inhibition
K562 (Leukemia)3.5Induction of apoptosis
A549 (Lung Cancer)7.0Cell cycle arrest

Synthesis and Stability

The synthesis of this compound can be achieved through several chemical reactions involving specific conditions such as temperature control and solvent choice. Techniques like chromatography are commonly employed for purification.

Stability studies indicate that the compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its solubility profile suggests it is soluble in organic solvents but may have limited solubility in water due to its hydrophobic aromatic components.

Case Studies and Applications

Several case studies highlight the potential applications of this compound in therapeutic contexts:

  • Cancer Treatment : A study demonstrated that the compound effectively reduces tumor size in xenograft models of breast cancer when administered at specific dosages.
  • Immunomodulatory Effects : Research indicates that this compound may enhance immune responses by modulating cytokine production, thus showing potential for treating autoimmune diseases.
  • Analgesic Properties : Preliminary findings suggest that it may exhibit analgesic effects, making it a candidate for pain management therapies.

Q & A

Basic: What are the recommended synthetic routes for N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution reactions. For example:

  • Step 1: React a halogenated pteridine core (e.g., 2,4-dichloropteridine) with 3-chloro-4-methylaniline under acidic conditions (e.g., HCl) at elevated temperatures (160°C) to introduce the N4-substituted aryl group .
  • Step 2: Introduce the oxolan-2-ylmethyl group via alkylation using (oxolan-2-yl)methyl bromide in a polar aprotic solvent like dimethylacetamide (DMA) at 55°C under inert atmosphere (N₂), followed by neutralization with triethylamine (Et₃N) .
    Optimization Tips:
  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography or recrystallization to improve yields (typically 32–60% for analogous compounds) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against kinase targets?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to measure inhibition of kinases like Aurora kinases, referencing protocols for structurally related pteridines .
  • Structural Studies: Perform X-ray crystallography or cryo-EM to resolve binding interactions between the compound and kinase domains. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses .
  • Cellular Validation: Test in cancer cell lines (e.g., COS-7) with siRNA knockdown of target kinases to confirm on-target effects. Monitor downstream phosphorylation via Western blot .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, oxolane protons at δ 3.5–4.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₉H₂₀ClN₅O: 393.13 g/mol) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .
  • Elemental Analysis: Verify C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be systematically addressed?

Methodological Answer:

  • Standardized Assays: Replicate studies using uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize inter-lab variability .
  • Cell Line Authentication: Use STR profiling to confirm genetic stability of cell lines (e.g., 3D7 vs. W2 malaria strains in antiplasmodial studies) .
  • Meta-Analysis: Pool data from multiple studies using Bayesian statistics to identify outliers and adjust for confounding factors (e.g., solvent effects, serum content) .

Advanced: What strategies are effective for SAR studies to enhance bioactivity?

Methodological Answer:

  • Substituent Scanning: Synthesize analogs with modified aryl (e.g., 3-fluoro vs. 3-chloro) or oxolane groups. Compare activities using dose-response curves .
  • Pharmacophore Modeling: Use software like Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors (e.g., pteridine NH groups) .
  • Metabolic Stability Testing: Replace labile groups (e.g., morpholine in triazine analogs) with oxolane to improve half-life in hepatic microsome assays .

Basic: What solvent and catalyst systems are optimal for key synthetic steps?

Methodological Answer:

  • Solvents: DMA or 1,4-dioxane for nucleophilic substitutions due to high polarity and inertness . Avoid protic solvents (e.g., water) in alkylation steps to prevent hydrolysis.
  • Catalysts: Et₃N (3.2 mmol) effectively neutralizes HBr byproducts in alkylation reactions . For aryl amination, HCl (1M) accelerates substitution at 160°C .

Advanced: How can computational methods predict off-target effects or toxicity?

Methodological Answer:

  • Off-Target Screening: Use SwissTargetPrediction or SEA to rank potential kinase/non-kinase targets .
  • Toxicity Profiling: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity. Validate with Ames tests for genotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.